N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide
Description
Properties
IUPAC Name |
N-[2-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10(23)20-13-7-5-4-6-12(13)14-8-11(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZOMMUYXIVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide, a compound characterized by its unique chemical structure, has garnered attention in various fields of biological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.37 g/mol. The compound features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related Schiff base molecules have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | E. faecalis | 62.5 | Disruption of nucleic acid synthesis |
| This compound | TBD | TBD | TBD |
2. Antitumor Potential
Emerging studies suggest that this compound may possess antitumor properties. It has been proposed that the trifluoromethyl group enhances the lipophilicity and cellular uptake of the compound, potentially leading to increased cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a recent study, the compound was tested against several human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxic effects .
The biological activity of this compound is largely attributed to its ability to interfere with key biochemical pathways within target cells:
- Protein Synthesis Inhibition : Similar compounds have been shown to inhibit protein synthesis by targeting ribosomal subunits.
- Nucleic Acid Synthesis Disruption : The presence of the pyridine ring may facilitate interactions with nucleic acids, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s -CF₃ group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to the nitro-containing analog (logP ~2.8) .
- Hydrogen-Bonding Capacity: The dimethylamino group in the target compound may enhance receptor binding through hydrogen-bond donor-acceptor interactions, similar to oxadiazole-containing analogs (e.g., ’s compounds), which show increased activity due to bioisosteric replacement .
- Metabolic Stability: The -CF₃ group in the target compound likely improves resistance to oxidative metabolism compared to -NO₂ or -Cl substituents in analogs .
Preparation Methods
Method A: Nucleophilic Aromatic Substitution and Cross-Coupling
Step 1: Synthesis of 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl intermediates
- Starting materials: 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine derivatives.
- Reaction conditions: The pyridin-2-amine derivative reacts with aryl halides under palladium catalysis (Pd2(dba)3 with XantPhos) in toluene at 110°C, employing t-BuONa as base.
Step 2: Functionalization of the pyridine ring
- Electrophilic substitution: NBS (N-bromosuccinimide) in acetonitrile at 30°C introduces bromine at specific positions, facilitating further substitution.
Step 3: Introduction of trifluoromethyl group
- Method: Use of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under basic conditions or via copper-mediated coupling to install the trifluoromethyl group at the 4-position of pyridine.
Step 4: Formation of acetamide linkage
- Reaction: The amino group on the pyridine derivative reacts with acetic anhydride or acetyl chloride in pyridine or dichloromethane at room temperature to form the acetamide moiety.
Method B: Direct Coupling and Amidation
Cross-coupling approach: Palladium-catalyzed Suzuki-Miyaura coupling between a brominated pyridine derivative and phenylboronic acid derivatives yields the phenyl linkage.
Amidation step: Activation of the carboxylic acid (if present) with EDCI or DCC, followed by reaction with ammonia or amines, forms the acetamide group.
Method C: Alternative Synthesis via Multi-Component Reactions
- Multi-component reactions: Combining pyridine derivatives, amines, and acylating agents in one-pot reactions under optimized conditions (e.g., microwave irradiation or reflux) can streamline synthesis.
Data Table Summarizing Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| A | Nucleophilic substitution, palladium-catalyzed coupling, trifluoromethylation | 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine, aryl halides, NBS, trifluoromethylating agents | 70-110°C, inert atmosphere | 19-69% | Suitable for complex substitutions |
| B | Suzuki-Miyaura coupling, amidation | Brominated pyridine, phenylboronic acid, EDCI, acetic anhydride | Reflux or room temperature | 52-96% | Efficient for phenyl linkage formation |
| C | Multi-component, microwave-assisted reactions | Pyridine derivatives, amines, acylating agents | Microwave or reflux | Variable | Rapid synthesis, moderate yields |
Research Findings and Notes
Catalysis: Palladium-catalyzed cross-coupling reactions are highly effective for constructing the phenyl-pyridine linkage, with ligand choice (e.g., XantPhos) impacting yield and selectivity.
Electrophilic substitutions: Bromination with NBS enables selective halogenation at specific pyridine positions, facilitating subsequent functionalization.
Trifluoromethylation: Incorporation of the trifluoromethyl group is achieved via specialized reagents under basic or copper-mediated conditions, critical for modulating biological activity.
Amidation: Activation of carboxylic acids with EDCI or DCC, followed by nucleophilic attack by ammonia derivatives, reliably yields the acetamide functional group.
Q & A
Basic Research Questions
Q. What are the key functional groups in N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide, and how do they influence its physicochemical and biological properties?
- Answer : The compound contains three critical functional groups:
- Dimethylamino group (-N(CH₃)₂): Enhances solubility in polar solvents and may participate in hydrogen bonding or charge-transfer interactions with biological targets.
- Trifluoromethyl group (-CF₃): Increases metabolic stability and lipophilicity, improving membrane permeability and bioavailability .
- Acetamide group (-NHCOCH₃): Provides hydrogen-bonding capacity and structural rigidity, influencing target selectivity .
- Pyridine ring : Aromatic heterocycle that contributes to π-π stacking interactions in enzyme or receptor binding .
Q. What synthetic routes are commonly employed for this compound?
- Answer : Synthesis typically involves multi-step reactions:
Pyridine ring formation : Cyclization reactions (e.g., Hantzsch synthesis) to introduce dimethylamino and trifluoromethyl substituents.
Coupling to phenylacetamide : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyridine moiety to the phenyl ring.
Acetamide functionalization : Condensation of aniline derivatives with acetylating agents (e.g., acetic anhydride) under controlled pH .
- Critical reagents : Palladium catalysts for cross-coupling, lithium aluminum hydride (LiAlH₄) for reductions, and dichloromethane (DCM) as a solvent .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and purity (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (323.31 g/mol) and detect synthetic byproducts .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-F stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Answer : Key variables include:
- Temperature : Pyridine cyclization requires 80–100°C for 12–24 hours; higher temperatures risk decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for cross-coupling reactions reduces metal contamination .
- Workup protocols : Gradient column chromatography (hexane:ethyl acetate) isolates the product with >95% purity .
Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?
- Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound stability : Test degradation under assay conditions (pH, temperature) via HPLC .
- Target selectivity : Perform counter-screens against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking (AutoDock/Vina) : Models binding to kinase ATP pockets or GPCRs, leveraging the pyridine ring’s π-stacking .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlates trifluoromethyl group’s electronegativity with inhibitory potency across analogs .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Answer :
- Isotope labeling : Use ¹⁹F NMR to track metabolic pathways in hepatocyte models .
- Prodrug modification : Mask the acetamide group with ester linkages to enhance plasma stability .
- CYP450 inhibition assays : Identify enzymes responsible for degradation (e.g., CYP3A4) and co-administer inhibitors like ketoconazole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
